molecular formula C20H18FN3O2 B2745335 4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-73-1

4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2745335
CAS No.: 941999-73-1
M. Wt: 351.381
InChI Key: STDHXZWEWUAMPC-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells where CDK2 is often overexpressed . The compound’s fluorophenyl and phenethyl groups likely contribute to its binding affinity for CDK2 .

Biochemical Pathways

The compound’s inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all cells . By disrupting the cell cycle, the compound can inhibit the proliferation of cells, particularly cancer cells . This can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

For instance, they often have a molecular weight less than 400 and a ClogP value less than 4, which are favorable properties for drug-likeness and bioavailability .

Result of Action

The compound’s inhibition of CDK2 leads to significant alterations in cell cycle progression . This can result in the arrest of the cell cycle and the induction of apoptosis in cells, particularly in cancer cells where CDK2 is often overexpressed . This makes the compound a potential candidate for cancer treatment .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the presence of a fluorine atom in the compound may affect its binding affinity for its target, potentially decreasing its antitubercular activity . Additionally, the presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the active site of the enzyme .

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-15-9-5-4-8-14(15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-6-2-1-3-7-13/h1-9,18H,10-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDHXZWEWUAMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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